Cycloheptane-1,3-dione
Overview
Description
Cycloheptane-1,3-dione is an organic compound with the molecular formula C7H10O2. It is a seven-membered ring diketone, characterized by the presence of two carbonyl groups at the 1 and 3 positions of the cycloheptane ring. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various chemical applications .
Mechanism of Action
Target of Action
Cycloheptane-1,3-dione, also known as 1,3-Cycloheptanedione, is a versatile biochemical reagent . It is used in the synthesis of various biological materials and organic compounds for life science-related research . .
Mode of Action
It is known to be involved in the synthesis of various compounds, indicating that it likely interacts with its targets through chemical reactions .
Biochemical Pathways
This compound is involved in several synthetic pathways. For instance, it has been used in the synthesis of perhydroazulenes, prostaglandin products (biologically active unsaturated 20-carbon fatty acids including a 5-carbon ring, derived enzymatically), and Knoevenagel products . .
Result of Action
The result of this compound’s action is the production of various compounds through chemical reactions . These include perhydroazulenes, prostaglandin products, and Knoevenagel products . The specific molecular and cellular effects of these compounds would depend on their individual properties and functions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound from cyclopentanone proceeds in 58-64% overall yield and requires no purification of intermediates . .
Biochemical Analysis
Cellular Effects
It’s known to be used in the synthesis of chemical probes for selective labeling of sulfuric acid proteins
Molecular Mechanism
It’s known to participate in the synthesis of perhydroazulenes, prostaglandin products, and Knoevenagel products
Metabolic Pathways
Cycloheptane-1,3-dione is involved in the keto-enol tautomerization process
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptane-1,3-dione can be synthesized via several methods. One common approach involves the reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one. This method includes the use of hexanes, triethylamine, and dichloroacetyl chloride under controlled conditions to form the desired product . Another method involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Cycloheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield cycloheptane derivatives with hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted cycloheptane derivatives .
Scientific Research Applications
Cycloheptane-1,3-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Cyclopentane-1,3-dione
- Cyclohexane-1,3-dione
- Cyclooctane-1,3-dione
Cycloheptane-1,3-dione stands out due to its larger ring size, which affects its stability and reactivity compared to smaller or larger ring diketones .
Properties
IUPAC Name |
cycloheptane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-3-1-2-4-7(9)5-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOVMTXPZWVYAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399029 | |
Record name | Cycloheptane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-18-9 | |
Record name | Cycloheptane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cycloheptane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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